(R)-Tert-butyl 2-(2-chloroacetyl)azetidine-1-carboxylate
Overview
Description
®-Tert-butyl 2-(2-chloroacetyl)azetidine-1-carboxylate is a chemical compound with the molecular formula C10H16ClNO3 It is known for its unique structure, which includes a four-membered azetidine ring and a tert-butyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-Tert-butyl 2-(2-chloroacetyl)azetidine-1-carboxylate typically involves the reaction of azetidine derivatives with chloroacetyl chloride in the presence of a base. The reaction conditions often include the use of an inert solvent such as dichloromethane and a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually carried out at low temperatures to control the reactivity of the chloroacetyl chloride.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
®-Tert-butyl 2-(2-chloroacetyl)azetidine-1-carboxylate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloroacetyl group can be substituted by nucleophiles such as amines and thiols.
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the chloroacetyl group to a hydroxyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or primary amines in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Nucleophilic Substitution: Formation of azetidine derivatives with various functional groups.
Oxidation: Formation of azetidine-1-carboxylic acid derivatives.
Reduction: Formation of hydroxyl-substituted azetidine derivatives.
Scientific Research Applications
Chemistry
In organic chemistry, ®-Tert-butyl 2-(2-chloroacetyl)azetidine-1-carboxylate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study enzyme interactions and protein modifications. Its reactive chloroacetyl group can form covalent bonds with nucleophilic residues in proteins, aiding in the identification and characterization of active sites.
Medicine
In medicinal chemistry, ®-Tert-butyl 2-(2-chloroacetyl)azetidine-1-carboxylate is explored for its potential as a pharmacophore in drug design. Its ability to interact with biological targets makes it a candidate for the development of new therapeutic agents.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its reactivity and stability make it suitable for various applications, including the synthesis of polymers and coatings.
Mechanism of Action
The mechanism of action of ®-Tert-butyl 2-(2-chloroacetyl)azetidine-1-carboxylate involves its interaction with nucleophilic sites in biological molecules. The chloroacetyl group can form covalent bonds with amino acids such as cysteine and lysine, leading to the modification of protein function. This interaction can affect various molecular pathways, including enzyme activity and signal transduction.
Comparison with Similar Compounds
Similar Compounds
- ®-Tert-butyl 2-(2-bromoacetyl)azetidine-1-carboxylate
- ®-Tert-butyl 2-(2-iodoacetyl)azetidine-1-carboxylate
- ®-Tert-butyl 2-(2-fluoroacetyl)azetidine-1-carboxylate
Uniqueness
Compared to its analogs, ®-Tert-butyl 2-(2-chloroacetyl)azetidine-1-carboxylate is unique due to its specific reactivity profile. The chloroacetyl group provides a balance between reactivity and stability, making it suitable for a wide range of chemical transformations. Additionally, the tert-butyl ester group enhances the compound’s solubility and stability, further distinguishing it from similar compounds.
Properties
IUPAC Name |
tert-butyl (2R)-2-(2-chloroacetyl)azetidine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16ClNO3/c1-10(2,3)15-9(14)12-5-4-7(12)8(13)6-11/h7H,4-6H2,1-3H3/t7-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RITDKFINXLSZFM-SSDOTTSWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC1C(=O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@@H]1C(=O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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